![molecular formula C25H30N2O6 B2964133 methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate CAS No. 125218-68-0](/img/structure/B2964133.png)
methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is a compound primarily utilized in the field of organic synthesis. It belongs to a class of compounds known for their intricate structures and is often employed in the synthesis of peptides due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate typically begins with the preparation of the amino acid precursors. The process involves several steps, including protection of amino groups to prevent unwanted reactions. tert-Butoxycarbonyl and 9H-fluoren-9-ylmethoxycarbonyl groups are used as protective groups due to their effectiveness in stabilizing the molecule during synthesis.
Step-by-step synthetic route:
Amino Acid Preparation: : The starting material, often an amino acid, undergoes protection of the amino group.
Coupling Reaction: : The protected amino acids are then coupled using a peptide coupling reagent, forming the desired compound.
Purification: : The compound is purified using chromatographic techniques to achieve the desired purity.
Industrial Production Methods
On an industrial scale, the production of this compound is carried out in batch reactors. The process is automated to ensure precise control over reaction conditions such as temperature, pH, and reaction time. This ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is known to undergo various reactions, including:
Oxidation: : It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: : Reduction reactions can be carried out to modify its functional groups.
Substitution: : The compound is susceptible to nucleophilic substitution reactions, which are often utilized in peptide synthesis.
Common Reagents and Conditions
Oxidation: : Typically uses oxidizing agents like potassium permanganate.
Reduction: : Employs reducing agents such as lithium aluminium hydride.
Substitution: : Utilizes nucleophiles such as amines or alcohols under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. In peptide synthesis, the primary goal is to achieve the formation of longer peptide chains with high specificity.
Applications De Recherche Scientifique
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is pivotal in several scientific research areas:
Chemistry: : Used extensively in organic synthesis, particularly in the preparation of peptides and complex organic molecules.
Biology: : Facilitates the study of protein structures and functions.
Medicine: : Contributes to drug development, especially in designing peptide-based drugs.
Industry: : Applied in the synthesis of biomaterials and in the field of biotechnology for developing novel therapeutic agents.
Mécanisme D'action
The compound exerts its effects primarily through its ability to participate in peptide bond formation. Its protected amino groups ensure that reactions occur at desired locations without unwanted side reactions.
Molecular Targets and Pathways
Targets: : Predominantly targets amino groups in peptide synthesis.
Pathways: : Involves standard organic reaction pathways, such as nucleophilic substitution and peptide coupling.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
When compared to other peptide synthesis reagents, methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate stands out due to its stable protective groups and high reactivity, which are essential for efficient peptide synthesis.
List of Similar Compounds
Methyl (2S)-2-aminobutanoate
tert-Butoxycarbonyl-L-phenylalanine methyl ester
9H-Fluoren-9-ylmethoxycarbonyl chloride
By offering stability and specificity, this compound remains a crucial compound in both research and industrial applications.
Propriétés
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(29)26-14-13-21(22(28)31-4)27-24(30)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,29)(H,27,30)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIKQLHZKLXFSG-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2964053.png)

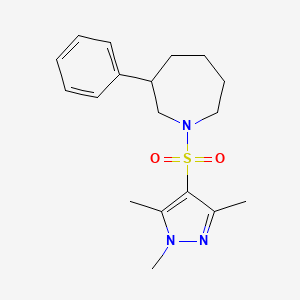
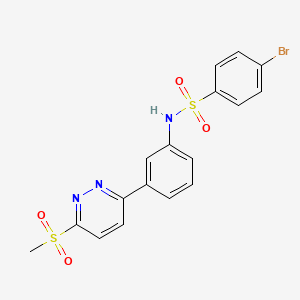
![1-(1-Methyl-5,7-dihydro-4H-pyrrolo[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2964058.png)
![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-6-carboxylic acid](/img/structure/B2964059.png)
![(E)-3-(4-tert-butylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2964061.png)
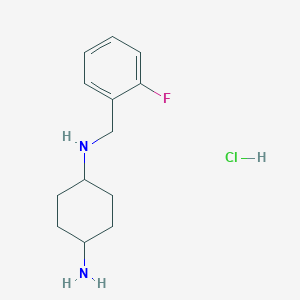
![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964063.png)
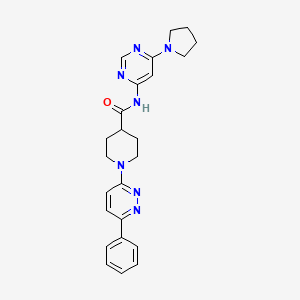
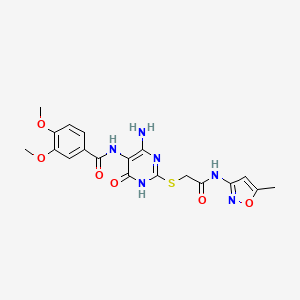
![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2964068.png)
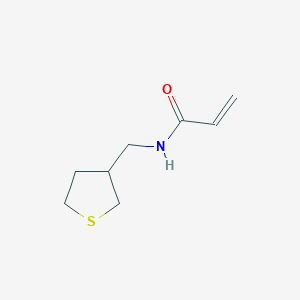
![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2964073.png)
